1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-
CAS No.: 5692-49-9
Cat. No.: VC16986805
Molecular Formula: C24H24O3S3
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5692-49-9 |
|---|---|
| Molecular Formula | C24H24O3S3 |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane |
| Standard InChI | InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3 |
| Standard InChI Key | HZHATLMQXZNESN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Nomenclature
The compound’s molecular formula is C₂₄H₂₄O₃S₃, with a molecular weight of 456.6 g/mol . Its systematic IUPAC name, 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane, reflects its tri-substituted trithiane core. Alternative names include trithioanisaldehyde and DTXSID50205467 (EPA Substance ID) .
Structural Features
The molecule exhibits C₃h symmetry, with three 4-methoxyphenyl groups positioned equidistantly around the central 1,3,5-trithiane ring (Figure 1). The trithiane ring consists of three sulfur atoms alternating with methylene groups, while the methoxyphenyl substituents introduce steric bulk and electronic diversity.
Table 1: Key Structural Identifiers
| Property | Value/Descriptor | Source |
|---|---|---|
| SMILES | COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| InChI Key | HZHATLMQXZNESN-UHFFFAOYSA-N | |
| XLogP3 | 6.2 (Predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Reaction Pathways
Challenges in Synthesis
The steric hindrance imposed by the bulky methoxyphenyl groups complicates isolation and purification. Additionally, the electron-donating methoxy groups may destabilize intermediates, necessitating low-temperature conditions .
Physicochemical Properties
Solubility and Reactivity
The compound is hypothesized to exhibit limited solubility in polar solvents (e.g., water, ethanol) but higher solubility in dichloromethane or toluene. The sulfur atoms in the trithiane ring may participate in coordination chemistry, acting as Lewis bases .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 6.2 | XLogP3 |
| Topological Polar Surface | 54.5 Ų | PubChem |
| Molar Refractivity | 126.7 cm³/mol | PubChem |
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